molecular formula C25H18N2S B11984713 (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine

Katalognummer: B11984713
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: OUHOKLJPLDGXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is an organic compound that features a benzothiazole ring, a phenyl group, and a naphthylmethylene amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.

Biology

In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in the visualization and tracking of biological processes at the molecular level.

Medicine

Potential applications in medicine include the development of diagnostic agents or therapeutic compounds. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Wirkmechanismus

The mechanism of action of (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(6-Methyl-2-benzothiazolyl)benzeneamine
  • N-Methyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline
  • N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Uniqueness

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is unique due to its combination of a benzothiazole ring, phenyl group, and naphthylmethylene amine moiety. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C25H18N2S

Molekulargewicht

378.5 g/mol

IUPAC-Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C25H18N2S/c1-17-6-13-23-24(14-17)28-25(27-23)20-9-11-22(12-10-20)26-16-18-7-8-19-4-2-3-5-21(19)15-18/h2-16H,1H3

InChI-Schlüssel

OUHOKLJPLDGXDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.